molecular formula C16H13F3N6OS B14928700 [7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone

[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone

Cat. No.: B14928700
M. Wt: 394.4 g/mol
InChI Key: OKLYPTDYLNIFRT-UHFFFAOYSA-N
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Description

7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the triazolopyrimidine core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides.
  • Reduction : Reduction reactions can be performed to modify the functional groups within the molecule.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE has several applications in scientific research:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
  • Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry : The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H13F3N6OS

Molecular Weight

394.4 g/mol

IUPAC Name

[7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H13F3N6OS/c1-2-24-7-9(6-21-24)12-11(13(26)10-4-3-5-27-10)14(16(17,18)19)23-15-20-8-22-25(12)15/h3-8,12H,2H2,1H3,(H,20,22,23)

InChI Key

OKLYPTDYLNIFRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CS4

Origin of Product

United States

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